2,2-Diphenyl-1,3,2-oxathiastannolane
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Overview
Description
2,2-Diphenyl-1,3,2-oxathiastannolane is a chemical compound characterized by its unique molecular structure, which includes a tin atom bonded to an oxygen and sulfur atom, forming a five-membered ring.
Preparation Methods
The synthesis of 2,2-Diphenyl-1,3,2-oxathiastannolane typically involves the reaction of diphenyltin dichloride with ethylene glycol and hydrogen sulfide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Diphenyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Scientific Research Applications
2,2-Diphenyl-1,3,2-oxathiastannolane has several scientific research applications:
Chemistry: It is used in the study of organotin compounds and their reactivity.
Biology: Research into its potential biological activity and interactions with biomolecules.
Medicine: Investigations into its potential use as a therapeutic agent or in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,3,2-oxathiastannolane involves its interaction with molecular targets through its tin atom. The compound can form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects .
Comparison with Similar Compounds
2,2-Diphenyl-1,3,2-oxathiastannolane can be compared with other organotin compounds such as:
Diphenyltin dichloride: A precursor in its synthesis with different reactivity.
Triphenyltin hydroxide: Another organotin compound with distinct applications and properties.
Properties
CAS No. |
61467-72-9 |
---|---|
Molecular Formula |
C14H14OSSn |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
2,2-diphenyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/2C6H5.C2H5OS.Sn/c2*1-2-4-6-5-3-1;3-1-2-4;/h2*1-5H;4H,1-2H2;/q;;-1;+2/p-1 |
InChI Key |
DSTBVFKLWIYMLU-UHFFFAOYSA-M |
Canonical SMILES |
C1CS[Sn](O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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